1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (CAS 903447-57-4) is a synthetic piperazinylpyrimidine derivative bearing a 4-ethylpiperazine at the pyrimidine 2-position and a 5-acetyl substituent. It belongs to the broader class of piperazinylpyrimidines, a scaffold proven capable of yielding selective kinase inhibitors with defined subfamily targeting tendencies (PDGFR, CK1, RAF).

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 903447-57-4
Cat. No. B3009045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone
CAS903447-57-4
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C
InChIInChI=1S/C13H20N4O/c1-4-16-5-7-17(8-6-16)13-14-9-12(11(3)18)10(2)15-13/h9H,4-8H2,1-3H3
InChIKeyTZBQXRXMVZSNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (CAS 903447-57-4): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (CAS 903447-57-4) is a synthetic piperazinylpyrimidine derivative bearing a 4-ethylpiperazine at the pyrimidine 2-position and a 5-acetyl substituent . It belongs to the broader class of piperazinylpyrimidines, a scaffold proven capable of yielding selective kinase inhibitors with defined subfamily targeting tendencies (PDGFR, CK1, RAF) [1]. The compound is a non‑bioactive building block: its ZINC entry (ZINC32795145) explicitly records no known activity in ChEMBL 20 and no publication reports [2]. This ‘silent’ profile is procurement-relevant because it confirms that the compound serves as a clean synthetic intermediate or scaffold‑elaboration starting point, not a promiscuous ligand that could confound target-based screening campaigns.

Why Generic Substitution with Other Piperazinylpyrimidine Analogs Fails for 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone


Within the piperazinylpyrimidine class, seemingly minor N‑alkyl variations on the piperazine ring produce quantifiable shifts in lipophilicity and conformational flexibility that directly affect scaffold performance in medicinal chemistry [1]. Swapping the N‑ethyl group of 1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone for an N‑methyl (CAS 66373‑34‑0) yields a LogP reduction of 0.39 units (ΔLogP = 0.39; Chemscene computational chemistry data) and eliminates one rotatable bond . These differences are not cosmetic: in kinase inhibitor discovery, each 0.5‑unit LogP increment can alter membrane permeability, CYP450 susceptibility, and off‑target promiscuity risk. The 5‑acetyl‑4‑methylpyrimidine core itself (CAS 87379‑42‑8) lacks the piperazine entirely, drastically reducing both TPSA (42.85 Ų vs 49.33 Ų) and hydrogen‑bond acceptor count (3 vs 5), precluding key hinge‑region interactions required for ATP‑competitive kinase binding [2]. Consequently, a researcher or procurement officer cannot freely interchange these analogs without altering the physicochemical trajectory—and ultimately the biological outcome—of the downstream library or lead series.

Product-Specific Quantitative Differentiation Evidence for 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (903447-57-4)


Lipophilicity (LogP) Advantage Over the N‑Methylpiperazine Analog

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone exhibits a computationally predicted LogP of 1.13 (ChemScene), versus a LogP of 0.74 for its closest commercially available N‑alkyl analog 1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone (CAS 66373-34-0) . This represents a 53% greater octanol‑water partition coefficient, translating to measurably higher membrane permeability potential. Both compounds share identical TPSA (49.33 Ų) and H‑bond donor/acceptor counts, isolating the LogP difference to the ethyl‑for‑methyl substitution on the piperazine ring .

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Increased Conformational Flexibility via Extra Rotatable Bond Versus the N‑Methyl Analog

The target compound possesses 3 rotatable bonds compared to 2 rotatable bonds for the N‑methylpiperazine analog (CAS 66373-34-0), while maintaining identical TPSA, H‑bond donor, and H‑bond acceptor counts . The additional rotatable bond arises from the ethyl substituent on the piperazine ring, which introduces an extra sp³ carbon that can sample conformational space without adding heteroatom‑mediated polarity. This has consequences for binding entropy: kinase inhibitors that can adopt a wider conformational ensemble may achieve better induced‑fit accommodation in flexible kinase hinge regions or allosteric pockets [1].

Structure-Based Drug Design Conformational Entropy Ligand Efficiency

Enhanced Hydrogen‑Bond Acceptor Capacity Over the Core 5‑Acetyl‑4‑methylpyrimidine Scaffold

Compared to the unadorned 5‑acetyl‑4‑methylpyrimidine core (1-(4-methylpyrimidin-5-yl)ethanone, CAS 87379-42-8), 1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone adds two hydrogen‑bond acceptors (5 vs 3), increases TPSA by 6.48 Ų (49.33 vs 42.85 Ų), and raises LogP by 0.14 units [1]. The two extra acceptors derive from the piperazine ring nitrogens, which are geometrically positioned to serve as hinge‑region recognition elements in ATP‑competitive kinase inhibitors, a role validated by kinase profiling of structurally related piperazinylpyrimidines that demonstrate selective KIT and PDGFRA mutant inhibition [2].

Kinase Hinge Binding Fragment-Based Drug Discovery Scaffold Elaboration

Absence of Annotated Bioactivity Confirms Suitability as a Clean Scaffold‑Elaboration Building Block

The ZINC database (ZINC32795145) explicitly records that 1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone has no known bioactivity in ChEMBL 20 and has not been reported in any publication [1]. This contrasts with several structurally related piperazinylpyrimidines that show potent, sometimes promiscuous, kinase inhibitory profiles [2]. From a procurement standpoint, a building block with no pre‑existing biological annotation is advantageous: it avoids potential intellectual property encumbrance associated with bioactive chemotypes and ensures that any hits emerging from library screening are attributable to the elaborated scaffold rather than the starting building block.

Chemical Biology DNA‑Encoded Library Synthesis Hit‑to‑Lead Optimization

Commercially Available Purity Benchmarking: ≥97% Across Multiple Reputable Suppliers

1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone is commercially available at ≥97% purity from multiple suppliers including ChemScene (Cat. CS-0316919), Chemenu (Cat. CM529028) and Leyan (Cat. 1387589), with some sources offering 98% purity . This exceeds the commonly cited 95% purity of the closest N‑methylpiperazine analog (Leyan, Cat. 1384604 for CAS 66373-34-0) . Higher starting purity reduces the need for pre‑use purification in parallel synthesis workflows, where even minor impurities can propagate through an entire library and confound biological readouts.

Compound Procurement Quality Control Parallel Library Synthesis

Benchmark Physicochemical Properties: Density, Boiling Point, and Flash Point for Safe Handling and Scale‑Up

The target compound has a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 406.5 ± 55.0 °C at 760 mmHg, and a flash point of 199.6 ± 31.5 °C . These values support safe handling and storage recommendations (sealed in dry, 2‑8°C) and provide critical parameters for process chemists evaluating solvent compatibility and distillation feasibility during scale‑up. In contrast, the core scaffold 1-(4-methylpyrimidin-5-yl)ethanone (CAS 87379-42-8) has a substantially lower boiling point of 105 °C at 6 Torr and decomposes above 200 °C [1], limiting its thermal processing window relative to the more robust ethylpiperazine‑bearing target compound.

Process Chemistry Safety Assessment Scale‑Up

Optimal Research and Industrial Application Scenarios for 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone (903447-57-4)


Kinase‑Focused Fragment Library Synthesis Requiring a Non‑Promiscuous, Lipophilicity‑Tuned Scaffold

The compound’s LogP of 1.13 and TPSA of 49.33 Ų place it in a favorable property space for kinase inhibitor design, while its documented absence of bioactive annotation in ChEMBL [1] ensures that any screening hits originate from the elaborated library compounds rather than the building block itself. This combination makes it a prime candidate for constructing DNA‑encoded libraries (DELs) or fragment‑growing libraries aimed at kinases with deep ATP pockets where the 5‑acetyl group can serve as a synthetic handle for diversification [2].

Structure‑Activity Relationship (SAR) Exploration of N‑Alkyl Effects on Piperazinylpyrimidine Kinase Inhibitors

Because the compound differs from its N‑methyl analog (CAS 66373-34-0) solely by a CH₂ extension on the piperazine, it provides a clean matched‑molecular‑pair (MMP) comparator for quantifying the impact of ethyl‑versus‑methyl substitution on cellular potency, kinase selectivity, and metabolic stability. Procurement of both compounds at defined purity (≥97% and 95%, respectively ) enables parallel synthesis of matched inhibitor pairs for rigorous SAR studies.

Process Chemistry Scale‑Up Feasibility Studies Leveraging Predictable Thermal Stability

The compound’s high boiling point (>400 °C at 760 mmHg) and well‑characterized hazard profile (GHS07, Warning) make it suitable for process development investigations including high‑temperature amidation, Suzuki coupling at the 5‑position after acetyl-to‑halogen conversion, or continuous‑flow chemistry protocols requiring thermal resilience beyond 200 °C.

Silent‑Scaffold Hit‑to‑Lead Optimization with Minimal IP Entanglement Risk

For biotechnology companies and academic drug discovery groups seeking to avoid patent‑dense chemotypes, the compound’s absence of any ChEMBL‑recorded bioactivity or publication history [1] reduces the risk of intellectual property complications that frequently accompany bioactive‑annotated building blocks. This ‘blank canvas’ profile enables unfettered chemical space exploration around the piperazinylpyrimidine core.

Quote Request

Request a Quote for 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.